molecular formula C11H12BrNO2 B1487490 4-Bromo-N-cyclopropyl-3-methoxybenzamide CAS No. 1072944-35-4

4-Bromo-N-cyclopropyl-3-methoxybenzamide

Cat. No. B1487490
M. Wt: 270.12 g/mol
InChI Key: ACZUAJCGIAVKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclopropyl-3-methoxybenzamide is a chemical compound with the molecular formula C11H12BrNO2 . It has a molecular weight of 270.13 . The compound is also known by its CAS number: 1072944-35-4 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-cyclopropyl-3-methoxybenzamide consists of a benzamide core with a bromine atom at the 4-position and a methoxy group at the 3-position . The amide group is substituted with a cyclopropyl group .


Physical And Chemical Properties Analysis

4-Bromo-N-cyclopropyl-3-methoxybenzamide has a molecular weight of 270.13 . Its InChI Code is 1S/C11H12BrNO2/c1-15-10-6-7 (2-5-9 (10)12)11 (14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3, (H,13,14) .

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • Radiosynthesis of Ligands for Serotonin-5HT2-Receptors : A study detailed the radiosynthesis of a ligand with high affinity for 5HT2-receptors, which could be a promising tracer for γ-emission tomography, highlighting its potential application in neuroimaging and the study of psychiatric disorders (Mertens et al., 1994).

Molecular Structure Analysis

  • Intermolecular Interactions and Molecular Structure : Research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, X-ray diffraction, and DFT calculations offers insights into the influence of intermolecular interactions on molecular geometry, relevant for understanding the properties of similar compounds (Karabulut et al., 2014).

Antibacterial Applications

  • Synthesis and Characterization of Inhibitors for Bacterial Cell Division : A study explored the structure-activity relationships of 3-methoxybenzamide derivatives, leading to potent antistaphylococcal compounds with improved pharmaceutical properties. This underscores its relevance in developing new antibacterial agents (Haydon et al., 2010).

Antioxidant and Antiviral Activities

  • Nitrogen-Containing Bromophenols as Antioxidants : Research on nitrogen-containing bromophenols from marine algae demonstrated potent scavenging activity against radicals, suggesting applications in food and pharmaceuticals as natural antioxidants (Li et al., 2012).
  • Antiviral Activity of N-Phenylbenzamide Derivatives : A series of N-phenylbenzamide derivatives showed promising anti-enterovirus 71 activities, indicating potential in antiviral drug development (Ji et al., 2013).

Synthetic Applications

  • Regioselective Dearomatising Anionic Cyclisation : Research into the cyclization of methoxybenzamides with dearomatization to create pyrrolidine-fused cyclohexenones, showcases the compound's utility in synthetic organic chemistry for creating complex molecular structures (Clayden et al., 2001).

Inhibition of Cell Division in Bacteria

  • Inhibition of Bacterial Cell Division : The lethal effect of 3-Methoxybenzamide on Bacillus subtilis through inhibition of the FtsZ protein, essential for cell division, highlights potential therapeutic applications in combating bacterial infections (Ohashi et al., 1999).

properties

IUPAC Name

4-bromo-N-cyclopropyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZUAJCGIAVKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674710
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclopropyl-3-methoxybenzamide

CAS RN

1072944-35-4
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-cyclopropyl-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-cyclopropyl-3-methoxybenzamide
Reactant of Route 3
4-Bromo-N-cyclopropyl-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-cyclopropyl-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-N-cyclopropyl-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-cyclopropyl-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.